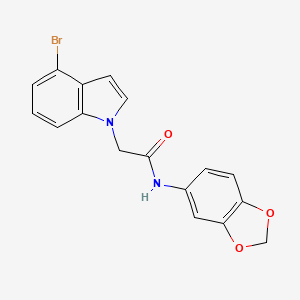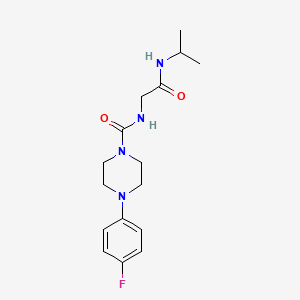![molecular formula C19H21N3O B11000601 4-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-butanone](/img/structure/B11000601.png)
4-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Butanone-4” , is a heterocyclic organic compound. Its chemical structure comprises a pyrrole ring fused with a tetrahydroindole moiety. The compound exhibits interesting pharmacological properties and has been investigated for various applications.
Preparation Methods
Synthetic Routes::
Heterocyclization Reaction:
Enamine Formation:
- Industrial-scale production methods for Butanone-4 are not widely documented. research laboratories often prepare it using the synthetic routes mentioned above.
Chemical Reactions Analysis
Butanone-4 undergoes several chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the pyrrole nitrogen or other reactive sites.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Butanone-4 finds applications in:
Medicinal Chemistry:
Mechanism of Action
- The exact mechanism of action remains elusive.
- Potential molecular targets include receptors, enzymes, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Butanone-4 shares structural similarities with other pyrrole-containing compounds.
- Unique features include the fused tetrahydroindole ring.
- Similar Compounds:
- Pyrrole derivatives: Pyrrole itself, indole, etc.
- Tetrahydroindole derivatives: Indoline, tetrahydrocarbazole, etc.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-pyrrol-1-yl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C19H21N3O/c23-19(8-5-12-21-10-3-4-11-21)22-13-9-18-16(14-22)15-6-1-2-7-17(15)20-18/h1-4,6-7,10-11,20H,5,8-9,12-14H2 |
InChI Key |
BNAOXMMYKNYWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11000519.png)
![7-(4-Bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11000524.png)
![Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11000527.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B11000534.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B11000535.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B11000540.png)
![N-(1H-indol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11000553.png)

![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11000562.png)

![6-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide](/img/structure/B11000565.png)
![(1S,5R)-3-[(4-hydroxyphthalazin-1-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11000569.png)


